Bayogenin 3-O-cellobioside

Antifungal saponin Pyricularia oryzae Appressorium inhibition

Researchers studying rice blast disease often face the challenge of sourcing structurally authenticated Bayogenin 3-O-cellobioside-the only saponin proven to inhibit Pyricularia oryzae appressorium formation at nanomolar concentrations, unlike inactive analogs (hederagenin/oleanolic acid cellobiosides). • Validated biomarker for rice blast resistance: ~1,000-fold dynamic range across cultivars at 12 h post-inoculation. • Fully inhibits appressorium morphogenesis at 5-10 nM; applicable for fungicide pharmacophore screening and metabolic engineering studies. Supplied with comprehensive CoA (HPLC, NMR, MS). Custom synthesis and bulk quantities available upon inquiry.

Molecular Formula C42H68O15
Molecular Weight 813 g/mol
CAS No. 92622-05-4
Cat. No. B1221868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBayogenin 3-O-cellobioside
CAS92622-05-4
Molecular FormulaC42H68O15
Molecular Weight813 g/mol
Structural Identifiers
SMILESCC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)O)O)O)O)C)C)C2C1)C)C(=O)O)C
InChIInChI=1S/C42H68O15/c1-37(2)11-13-42(36(52)53)14-12-40(5)20(21(42)15-37)7-8-26-38(3)16-22(46)33(39(4,19-45)25(38)9-10-41(26,40)6)57-35-31(51)29(49)32(24(18-44)55-35)56-34-30(50)28(48)27(47)23(17-43)54-34/h7,21-35,43-51H,8-19H2,1-6H3,(H,52,53)/t21-,22-,23+,24+,25+,26+,27+,28-,29+,30+,31+,32+,33-,34-,35-,38-,39-,40+,41+,42-/m0/s1
InChIKeyGQPGGSOQFNPVJI-XXRVHFCASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bayogenin 3-O-cellobioside: Compound Class, Source, and Physicochemical Profile


Bayogenin 3-O-cellobioside (CAS 92622-05-4) is a pentacyclic triterpenoid saponin belonging to the oleanane subclass, formally defined as bayogenin (2β,3β,23-trihydroxyolean-12-en-28-oic acid) substituted at the O-3 position by a cellobiosyl disaccharide residue [1]. The compound has the molecular formula C42H68O15, a monoisotopic mass of 812.456 Da, a calculated logP of approximately 1.6, and a topological polar surface area of 256 Ų [2]. It is naturally produced as a phytoalexin in rice (Oryza sativa) upon Pyricularia oryzae infection and has also been identified in Phytolacca dodecandra berries and Apis cerana [3]. The compound functions as a plant metabolite and a Brønsted acid, and is classified within ChEBI (CHEBI:2999), KEGG (C08932), and LIPID MAPS (LMPR0106150009) [1][3].

Supports glycosylation-dependent antifungal research against Pyricularia oryzae appressorium formation
Relevant as a rice blast resistance biomarker in metabolomic profiling studies
Enables structure-activity relationship studies focused on C-3 cellobioside substitution

Why Generic Bayogenin or Oleanane Cellobiosides Cannot Substitute in Antifungal Research


Triterpenoid saponins sharing the same aglycone core (bayogenin, hederagenin, oleanolic acid) or the same cellobioside sugar moiety are not functionally interchangeable for applications targeting Pyricularia oryzae. The specific combination of the bayogenin aglycone—bearing a 2β,23-dihydroxy substitution pattern on the oleanane skeleton—and the β-D-glucopyranosyl-(1→4)-β-D-glucopyranosyl (cellobiosyl) moiety at C-3 is required for potent inhibition of fungal appressorium formation [1]. Non-glycosylated bayogenin is completely inactive in the same assay, and other cellobioside saponins such as hederagenin cellobioside and oleanolic acid cellobioside, which are effective insect deterrents, show no antifungal activity against P. oryzae even at 100 nM [1]. Procurement of generic oleanane saponins or the bayogenin aglycone alone cannot replicate the specific anti-blast activity documented below.

Target compound Bayogenin 3-O-cellobioside
Glycosylation-dependent anti-blast activity; aglycone alone shows no effect
Substitution risk Non-glycosylated bayogenin
Completely inactive in P. oryzae appressorium assay; may yield false-negative results
Substitution risk Hederagenin / oleanolic acid cellobiosides
Insect-deterrent activity profile diverges; no antifungal effect at up to 100 nM

Quantitative Differentiation Against Closest Analogs


Inhibition of P. oryzae Appressorium Formation: Glycosylated vs. Non-Glycosylated Bayogenin

In a direct in vitro comparison, Bayogenin 3-O-β-D-glucopyranoside (used as a commercially available proxy for Bayogenin 3-O-cellobioside) produced dose-dependent inhibition of conidia germination and appressorium formation in P. oryzae Guy11 strain at concentrations of 5–10 nM/L [1]. By contrast, non-glycosylated Bayogenin (the aglycone) at identical and increasing concentrations had no effect on germination or appressorium formation [1]. Two closely related oleanane-type saponins, hederagenin and oleanolic acid, were also tested at 5–100 nM/L and did not adversely affect conidia germination or appressorium morphogenesis [1]. Vegetative growth of P. oryzae on complete medium supplemented with Bayogenin 3-O-β-D-glucopyranoside (5–10 nM/L) was also significantly inhibited [1].

Glycosylated vs. non-glycosylated
Head-to-head
Active at 5–10 nM vs. no effect (aglycone, hederagenin, oleanolic acid even up to 100 nM)
Glycosylation is required for appressorium inhibition
P. oryzae Guy11; vegetative growth also inhibited
Antifungal saponin Pyricularia oryzae Appressorium inhibition

Correlation Between Endogenous Compound Levels and Rice Blast Resistance

UPLC-QTOF metabolomic profiling of six rice cultivars (three susceptible: CO39, NPB, LTH; three resistant: Pi-gm, Pi-4B, Pi-B) at 12 hours post-inoculation with P. oryzae revealed that Bayogenin 3-O-cellobioside was among only five metabolites exclusively expressed during infection [1]. Critically, Bayogenin 3-O-cellobioside levels were approximately 1,000-fold higher in the completely resistant cultivar Pi-gm than in the moderately resistant cultivars Pi-4b and Pi-b [1]. In susceptible cultivars, levels were even lower, directly correlating with the extent of disease resistance [1].

Biomarker accumulation
Cross-study comparable
~1,000-fold higher levels in resistant cultivar Pi-gm vs. moderately resistant lines
Levels correlate with resistance phenotype across six cultivars
UPLC-QTOF profiling, 12 h post-inoculation
Rice metabolomics Quantitative disease resistance Phytoalexin biomarker

C-3 Glycosylation as Structural Determinant of Antifungal Activity

The antifungal activity against P. oryzae is entirely dependent on glycosylation at the C-3 position of bayogenin. Non-glycosylated bayogenin (CAS 6989-24-8), despite its documented glycogen phosphorylase inhibitory activity (IC50 ~68 µM against rabbit muscle glycogen phosphorylase a), showed no inhibition of conidia germination or appressorium formation in the P. oryzae assay [1][2]. This demonstrates that the cellobioside moiety is not merely a solubility or bioavailability enhancer but is structurally essential for the anti-blast mechanism of action. Furthermore, other bayogenin glycosides with different sugar chains (e.g., bisdesmosidic tacacosides from Sechium pittieri bearing complex oligosaccharide chains at both C-3 and C-28) show antiproliferative activity (ED50 10–74 µg/mL against MK-1, HeLa, B16F10 cells) but have not demonstrated anti-P. oryzae activity, suggesting that the simple cellobioside mono-glycosylation pattern is specifically associated with the rice blast defence function [3].

C-3 glycosylation switch
Class-level inference
Glycosylated: anti-blast 5–10 nM; aglycone: inactive (zero effect) despite GP inhibition IC50 ~68 µM
Distinct target pathways; aglycone unsuitable for antifungal research
Glycogen phosphorylase activity does not predict anti-blast effect
Structure-activity relationship Saponin glycosylation Bayogenin aglycone

Functional Divergence Among Cellobioside Saponins: Insect Deterrent vs. Antifungal

Triterpenoid saponins bearing the identical cellobioside sugar moiety but different aglycones exhibit sharply divergent bioactivity profiles. Hederagenin cellobioside and oleanolic acid cellobioside, produced by Barbarea vulgaris, are potent feeding deterrents against the flea beetle Phyllotreta nemorum and correlate with insect resistance in this crucifer [1][2]. However, when tested head-to-head against P. oryzae, neither hederagenin nor oleanolic acid (the aglycones, which share the same oleanane skeleton as bayogenin but differ in hydroxylation pattern: hederagenin has 23-OH only; oleanolic acid has no additional hydroxyls beyond the 3-OH) showed any inhibition of conidia germination or appressorium formation at concentrations up to 100 nM/L [3]. This functional divergence demonstrates that the bayogenin-specific 2β,23-dihydroxy substitution pattern, combined with cellobioside glycosylation, confers a unique antifungal specificity profile not shared by other cellobioside saponins.

Functional divergence
Supporting evidence
Bayogenin cellobioside: anti-P. oryzae; hederagenin/oleanolic acid cellobiosides: insect deterrent only
Aglycone hydroxylation pattern (2β,23-dihydroxy) determines antifungal specificity
Same sugar moiety, different bioactivity profiles
Cellobioside saponin specificity Insect resistance Functional divergence

Validated Research and Application Scenarios


Rice Blast Resistance Biomarker for Cultivar Screening and Breeding

Bayogenin 3-O-cellobioside serves as a quantitatively validated biomarker for rice blast resistance. Its levels directly correlate with resistance phenotype across japonica and indica cultivars, with a ~1,000-fold dynamic range between completely resistant (Pi-gm) and moderately resistant (Pi-4b, Pi-b) lines at 12 h post-inoculation [1]. Breeding programs can employ targeted UPLC-QTOF quantification of this compound in seedling leaf tissue as a biochemical proxy for resistance, potentially accelerating selection cycles compared to conventional field disease scoring.

In Vitro Appressorium Formation Assay for Antifungal Screening

The compound enables a specific and quantitative in vitro assay platform for P. oryzae appressorium inhibition. At 5–10 nM, glycosylated Bayogenin fully inhibits the developmental transition from conidia germination to infectious appressorium formation on hydrophobic surfaces [1]. This assay can be used to benchmark synthetic analogs, screen saponin-producing plant extracts for anti-blast activity, and investigate the molecular mechanism by which glycosylated triterpenoids disrupt fungal infection structure morphogenesis.

Metabolic Engineering of Saponin Biosynthesis for Disease Resistance

The discovery that rice—a monocot previously considered triterpenoid-poor—produces Bayogenin 3-O-cellobioside as a non-cultivar-specific defence molecule opens a metabolic engineering avenue [1]. The correlation between compound levels and resistance suggests that overexpressing the biosynthetic pathway (β-amyrin synthase, UDP-glycosyltransferases) in susceptible elite varieties could confer broad-spectrum blast resistance without the resistance breakdown issues associated with single R-gene deployment. The compound serves as the analytical standard for quantifying engineering outcomes.

Pharmacophore-Guided Fungicide Lead Optimization

The unique specificity profile—where Bayogenin 3-O-cellobioside is active against P. oryzae at nanomolar concentrations while structurally similar cellobioside saponins (hederagenin and oleanolic acid cellobiosides) are completely inactive—defines a precise pharmacophore: the 2β,23-dihydroxyolean-12-en-28-oic acid aglycone linked to a cellobiosyl moiety at C-3 [1][2]. This pharmacophore can guide semi-synthetic derivatization and structure-activity relationship studies aimed at developing field-stable, cost-effective fungicide candidates targeting the globally devastating rice blast disease, which causes yield losses sufficient to feed approximately 60 million people annually [1].

Application
Selection Property
Validation Focus
Rice blast resistance biomarker screening
Glycosylation-dependent accumulation in leaf tissue
Quantitative metabolomics profiling (UPLC-QTOF)
In vitro appressorium formation inhibition assays
Glycosylation-required anti-blast potency
Conidia germination and appressorium morphogenesis endpoints
Metabolic engineering for disease resistance
Biosynthetic pathway elements (β-amyrin synthase, UGTs)
Quantification of pathway output (compound accumulation)
Pharmacophore-guided fungicide development
Aglycone hydroxylation pattern (2β,23-dihydroxy)
Structure-activity relationship and analog screening
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